An In-depth Technical Guide to the Synthesis of 1,2-bis(dibromomethyl)benzene from o-Xylene
An In-depth Technical Guide to the Synthesis of 1,2-bis(dibromomethyl)benzene from o-Xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,2-bis(dibromomethyl)benzene, also known as α,α,α',α'-tetrabromo-o-xylene, from o-xylene. This compound is a valuable intermediate in organic synthesis, serving as a precursor for various larger, more complex molecules.[1][2] This document details the prevalent synthetic methodologies, complete with experimental protocols and quantitative data, to assist researchers in the effective preparation of this versatile reagent.
Introduction
1,2-Bis(dibromomethyl)benzene is a halogenated organic compound derived from o-xylene.[1] Its structure, featuring two dibromomethyl groups on adjacent positions of a benzene ring, makes it a highly reactive bifunctional alkylating agent.[1] This reactivity is harnessed in a variety of synthetic applications, including the formation of carbo- and heterocyclic compounds, macrocycles, and as a source for the reactive intermediate o-quinodimethane in Diels-Alder reactions.[3] The synthesis is most commonly achieved through a free-radical bromination of the methyl groups of o-xylene.[1]
Synthetic Methodologies
The primary route for the synthesis of 1,2-bis(dibromomethyl)benzene involves the free-radical substitution of the benzylic hydrogens of o-xylene with bromine. This can be accomplished using elemental bromine under photochemical or thermal initiation, or with N-bromosuccinimide (NBS) in the presence of a radical initiator.
Free-Radical Bromination with Elemental Bromine
This classic method utilizes elemental bromine (Br₂) and a radical initiator, typically UV light (photochemical initiation), to achieve the desired tetrabromination.[1][4]
Reaction Scheme:
C₆H₄(CH₃)₂ + 4 Br₂ → C₆H₄(CHBr₂)₂ + 4 HBr[4]
Bromination with N-Bromosuccinimide (NBS)
An alternative and often preferred method employs N-bromosuccinimide (NBS) as the brominating agent. This reagent is a convenient source of bromine radicals and can offer milder reaction conditions and improved selectivity. The reaction is typically initiated with a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or by light.[3][5]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of 1,2-bis(dibromomethyl)benzene and its properties.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₆Br₄ | [4][6] |
| Molecular Weight | 421.75 g/mol | [4][7][8] |
| Appearance | Off-white to light yellow crystalline solid | [1][3][4] |
| Melting Point | 114-116 °C | [4][8][9] |
| Yield (Elemental Bromine Method) | ~50% | [9] |
| Yield (NBS Method for a related compound) | Up to 93% | [5] |
| CAS Number | 13209-15-9 | [4][6][7] |
Experimental Protocols
Protocol for Synthesis using Elemental Bromine
This protocol is adapted from established literature procedures.[9]
Materials:
-
o-Xylene (0.2 mole)
-
Elemental Bromine (0.82 mole), dried with concentrated H₂SO₄
-
Carbon Tetrachloride (CCl₄), dry
-
Ice-water
-
Aqueous Sodium Bicarbonate solution, ice-cold
-
Magnesium Sulfate (MgSO₄)
-
Chloroform
Equipment:
-
Two-necked flask
-
Reflux condenser
-
Dropping funnel
-
500-watt photolamp
-
Heating mantle
-
Apparatus for gas absorption (for HBr)
Procedure:
-
In the two-necked flask, dissolve 0.2 mole of o-xylene in a five-fold volume of dry carbon tetrachloride.
-
Equip the flask with a reflux condenser and a dropping funnel. The tip of the dropping funnel should extend below the surface of the liquid.
-
Heat the mixture to a boil.
-
Irradiate the flask with the 500-watt photolamp.
-
Slowly add 0.82 mole of dried elemental bromine dropwise from the dropping funnel. The rate of addition should be controlled such that the refluxing carbon tetrachloride remains nearly colorless. This addition can take 2-10 hours.[9]
-
The evolved hydrogen bromide (HBr) gas should be directed through the top of the condenser to a gas trap containing water.
-
After the addition is complete, turn off the photolamp and allow the reaction mixture to cool to room temperature.
-
Wash the cooled solution rapidly with ice-water, followed by ice-cold aqueous sodium bicarbonate solution, and then again with ice-water.
-
Dry the organic layer with magnesium sulfate.
-
Remove the carbon tetrachloride by vacuum evaporation.
-
Purify the resulting crude product by crystallization from chloroform to yield 1,2-bis(dibromomethyl)benzene.[9] The expected yield is approximately 50%, with a melting point of 114-116 °C.[9]
General Protocol for Synthesis using N-Bromosuccinimide (NBS)
This is a general procedure based on the use of NBS for benzylic bromination.[3][5]
Materials:
-
o-Xylene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN) or a UV lamp
-
Acetonitrile (CH₃CN) or Carbon Tetrachloride (CCl₄)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Solvent for recrystallization (e.g., petroleum ether-ether mixture) or silica gel for column chromatography
Procedure:
-
To a solution of o-xylene in acetonitrile or carbon tetrachloride at room temperature, add N-bromosuccinimide and a catalytic amount of AIBN.
-
Stir the reaction mixture. The reaction can be initiated by heating to reflux or by irradiation with a UV lamp.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.[3]
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane.[3]
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.[3]
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by recrystallization or silica gel column chromatography to obtain the final product.[3]
Visualizations
Reaction Pathway
Caption: Free-radical bromination of o-xylene to 1,2-bis(dibromomethyl)benzene.
Experimental Workflow: Elemental Bromine Method```dot
References
- 1. Page loading... [guidechem.com]
- 2. ALPHA,ALPHA,ALPHA',ALPHA'-TETRABROMO-O-XYLENE | 13209-15-9 [chemicalbook.com]
- 3. 1,2-Bis(bromomethyl)benzene | 91-13-4 [chemicalbook.com]
- 4. Tetrabromo-o-xylene - Wikipedia [en.wikipedia.org]
- 5. 4-broMo-1,2-bis(broMoMethyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 6. 1,2-Bis(dibromomethyl)benzene | C8H6Br4 | CID 83234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. α,α,α′,α′-テトラブロモ-o-キシレン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. prepchem.com [prepchem.com]
